
4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a bromofuran moiety, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Bromofuran Moiety: The bromofuran group can be introduced through a nucleophilic substitution reaction using 2-bromofuran as a starting material.
Thiol Group Addition: The thiol group can be introduced by reacting the intermediate compound with thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromofuran moiety can be reduced to form the corresponding furan derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced furan derivatives.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds or covalent bonds with target molecules, leading to changes in their activity or function. The bromofuran moiety can also participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(2-methylfuran-3-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(2-phenylfuran-3-yl)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the bromofuran moiety, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5BrN4OS |
|---|---|
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
2-amino-6-(2-bromofuran-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5BrN4OS/c8-4-3(1-2-13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14) |
Clé InChI |
DSGWFLACEDWXKP-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1C2=NC(=S)N=C(N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


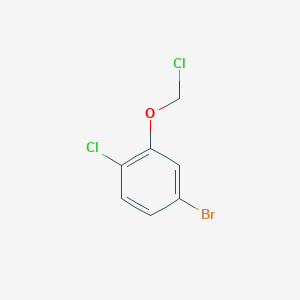
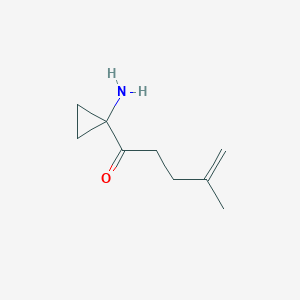
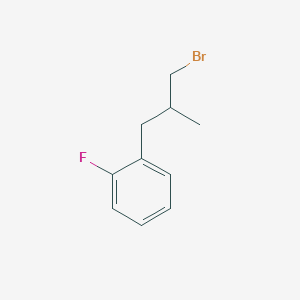
![6-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B13157739.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13157741.png)
![(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)
methanol](/img/structure/B13157755.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)
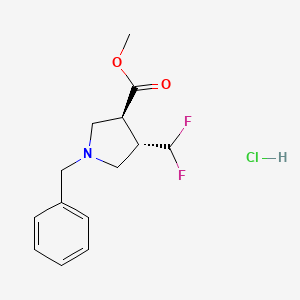
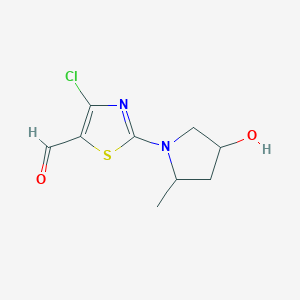

![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13157796.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
